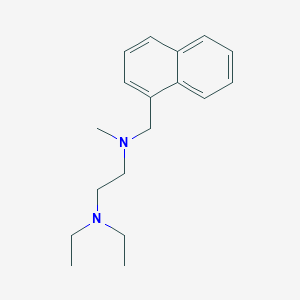
N,N-diethyl-N'-methyl-N'-(1-naphthylmethyl)-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-N'-methyl-N'-(1-naphthylmethyl)-1,2-ethanediamine, commonly known as DENE, is a chiral ligand that has been extensively studied for its potential applications in asymmetric catalysis. DENE is a bidentate ligand that can form stable complexes with various transition metals, and its unique structure allows for high selectivity in catalytic reactions.
Mécanisme D'action
DENE acts as a chiral ligand by coordinating with transition metals to form stable complexes. The chiral nature of DENE allows for high selectivity in catalytic reactions, as the ligand can influence the stereochemistry of the reaction.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of DENE, as it is primarily used in laboratory settings for catalytic reactions. However, studies have shown that DENE is relatively non-toxic and has low environmental impact.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DENE in catalytic reactions is its high selectivity, which allows for the production of chiral compounds with high enantiomeric purity. Additionally, DENE is relatively easy to synthesize and is stable under a wide range of reaction conditions. However, one limitation of using DENE is its relatively low reactivity compared to other chiral ligands, which can limit its effectiveness in certain reactions.
Orientations Futures
There are several potential future directions for research on DENE and its applications in catalysis. One area of interest is the development of new synthetic methods for DENE and related ligands, which could lead to improved selectivity and reactivity. Additionally, further studies on the mechanism of action of DENE and its complexes could provide insights into the design of new catalysts with enhanced performance. Finally, there is potential for the application of DENE in other fields, such as materials science and drug discovery, where its chiral properties could be useful.
Méthodes De Synthèse
The synthesis of DENE involves a multi-step process that typically begins with the reaction of 1-naphthaldehyde with diethylamine to form the corresponding imine. This imine is then reduced with sodium borohydride to yield the amine intermediate, which is subsequently reacted with N-methyl-1,2-ethanediamine to form the final product.
Applications De Recherche Scientifique
DENE has been widely used in catalytic asymmetric synthesis, particularly in the production of chiral amines and amino alcohols. It has also been used in the synthesis of chiral phosphine ligands, which have applications in asymmetric hydrogenation and other catalytic reactions.
Propriétés
IUPAC Name |
N',N'-diethyl-N-methyl-N-(naphthalen-1-ylmethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2/c1-4-20(5-2)14-13-19(3)15-17-11-8-10-16-9-6-7-12-18(16)17/h6-12H,4-5,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXYNFWXRLBTFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


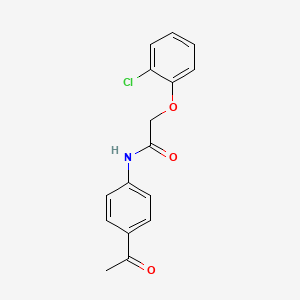
![5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5709926.png)


![5-ethoxy-2-[(isopropylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5709940.png)
![N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5709957.png)
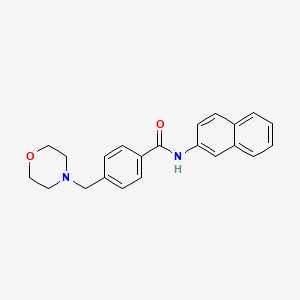
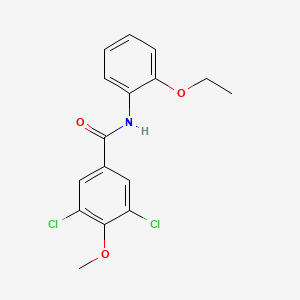
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5709981.png)
![5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5709983.png)

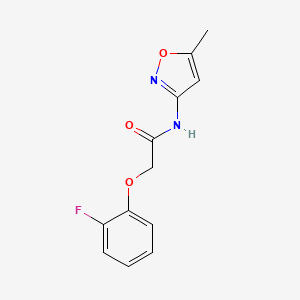
![ethyl 2-[(N-phenylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5710007.png)